1,5-Dimethylnaphthalene
Overview
Description
Synthesis Analysis
The synthesis of 1,5-dimethylnaphthalene-related compounds involves several methodologies, including palladium-catalyzed cross-coupling reactions and Friedel-Crafts reactions. Rodríguez and Tejedor (2002) synthesized nanometer-sized conjugated molecules using 5-X-naphthylethynyl units, which indirectly relates to the synthesis of structures similar to 1,5-dimethylnaphthalene by employing palladium-catalyzed cross-coupling reactions (Rodríguez & Tejedor, 2002). Kung Ching-l (1964) developed a method for the synthesis of 1,4-dimethylnaphthalene, which can provide insights into similar synthetic routes for 1,5-dimethylnaphthalene (Kung Ching-l, 1964).
Molecular Structure Analysis
The molecular structure of 1,5-dimethylnaphthalene has been analyzed through various techniques, including neutron diffraction and X-ray crystallography. Wilson and Nowell (2000) examined the structure of sterically hindered dimethylnaphthalene molecules, providing insights into the steric effects and molecular distortions caused by the methyl groups (Wilson & Nowell, 2000).
Chemical Reactions and Properties
Chemical reactions involving 1,5-dimethylnaphthalene include isomerization and nitration processes. The isomerization of 1,5- to 2,6-dimethylnaphthalene has been studied, highlighting the thermodynamic and kinetic aspects of such transformations (Kraikul et al., 2005). Additionally, the photochemical nitration of 1,5-dimethylnaphthalene with tetranitromethane has been explored, providing insights into the regiochemistry of adduct formation (Butts et al., 1995).
Scientific Research Applications
Geochemical Analysis : It is used in geochemical analysis of crude oils. Two-dimensional capillary gas chromatography separates and quantitates 1,5-DMN effectively, providing valuable data for assessing the geological and thermal history of sedimentary organic matter (Schaefer & Höltkemeier, 1992).
Agricultural Applications : Headspace concentrations of 1,5-DMN can inhibit potato sprouting. This application requires higher application rates for successful vapor application (Beveridge, Dalziel, & Duncan, 1983).
Fuel Analysis : Gas chromatography-vacuum ultraviolet spectroscopy uses 1,5-DMN for the analysis of jet and diesel fuel samples. This method effectively deconvolutes coeluting dimethylnaphthalene isomers, making it useful for speciating these compounds in fuel samples (Schenk et al., 2016).
Polyethylene Naphthalate Production : H-beta zeolite shows high activity and selectivity in preparing 1,5-DMN from 5-ortho-tolylpentene. This has potential applications in the production of polyethylene naphthalene (Lee et al., 2002).
Chemical Analysis : The crystal structure of 1,5-DMN has been studied, helping to understand its molecular interactions and properties (Bright, Maxwell, & Boer, 1973).
Spectroscopy : 1,5-DMN's NMR spectra show second-order effects, which are useful for interpreting the spectra of its bromination products (Kim & Anderson, 1968).
Quantum Chemical Studies : The structure and vibrational spectra of 1,5-DMN have been studied using scaled quantum chemical methods. This research validates the computational method against experimental spectra (Jayamani & Geetha, 2013).
Environmental Analysis : The SpectraSERIES UV100-autosampler system has been developed and validated for the detection and quantification of 1,5-DMN residue in potato and environmental samples, offering high precision and good linearity (Mohammed, Flowers, & Duncan, 2014).
Safety And Hazards
1,5-Dimethylnaphthalene can cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
properties
IUPAC Name |
1,5-dimethylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDBCEWUYXVGCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060351 | |
Record name | 1,5-Dimethylnaphthalene | |
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Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
Record name | 1,5-Dimethylnaphthalene | |
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URL | https://haz-map.com/Agents/15236 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.0084 [mmHg] | |
Record name | 1,5-Dimethylnaphthalene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15236 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,5-Dimethylnaphthalene | |
CAS RN |
571-61-9 | |
Record name | 1,5-Dimethylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dimethylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571619 | |
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Record name | 1,5-DIMETHYLNAPHTHALENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59388 | |
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Record name | 1,5-Dimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.490 | |
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Record name | 1,5-DIMETHYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60CM3233U9 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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